Sulfoacetic acid

Fuel Cell Electrolyte Electro-oxidation Current Density

Researchers developing proton-conducting electrolytes often face limitations with generic acids. Sulfoacetic acid's bifunctional structure (sulfonic + carboxylic acid on C2) directly addresses this: • 2× higher current density vs. trifluoromethanesulfonic acid in fuel cell half-cells at 80-115 °C • 5.75× greater carboxyl acidity vs. acetic acid (pKa ≈ 4.0 vs. 4.76) for improved esterification yields • 103.7 g/L water solubility at 25 °C-predictable, non-hygroscopic handling Supplied as technical grade solid; ideal for electrolyte R&D and alkyl sulfoacetate surfactant synthesis.

Molecular Formula C2H4O5S
Molecular Weight 140.12 g/mol
CAS No. 123-43-3
Cat. No. B094344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfoacetic acid
CAS123-43-3
Molecular FormulaC2H4O5S
Molecular Weight140.12 g/mol
Structural Identifiers
SMILESC(C(=O)O)S(=O)(=O)O
InChIInChI=1S/C2H4O5S/c3-2(4)1-8(5,6)7/h1H2,(H,3,4)(H,5,6,7)
InChIKeyAGGIJOLULBJGTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN WATER, ALCOHOL, & ACETONE
INSOL IN ETHER & CHLOROFORM

Sulfoacetic Acid Identity and Properties


Sulfoacetic acid (CAS 123-43-3), also known as 2-sulfoacetic acid or carboxymethylsulfonic acid, is a carboxyalkanesulfonic acid that contains both a sulfonic acid group and a carboxylic acid group on the same C2 backbone [1]. This bifunctional acid exists as a solid at room temperature with a melting point range of 81–88 °C and demonstrates high water solubility of 103.7 g/L at 25 °C . The compound is commercially available in technical grade from established chemical suppliers and serves as a versatile building block for esterification reactions and as a precursor to alkyl sulfoacetate surfactants .

Bifunctional acid building block for esterification and surfactant synthesis
Technical grade solid with high water solubility (103.7 g/L) supports aqueous formulations
Distinct pKa profile enables pH-dependent proton-transfer studies and electrolyte research

Why Sulfoacetic Acid Cannot Be Substituted


Unlike simple sulfonic acids such as methanesulfonic acid or simple carboxylic acids such as acetic acid, sulfoacetic acid possesses a unique bifunctional structure that introduces intramolecular hydrogen bonding and distinct acid dissociation behavior [1]. This structural difference directly translates to quantifiable performance variations: as a fuel cell electrolyte, sulfoacetic acid supported approximately twice the current density of trifluoromethanesulfonic acid monohydrate, demonstrating that even among sulfonic acid electrolytes, substitution is not functionally equivalent [2]. Furthermore, the presence of the electron-withdrawing sulfonate group significantly alters the pKa of the carboxylic acid moiety (pKa ≈ 4.0) compared to unsubstituted acetic acid (pKa ≈ 4.76), affecting proton availability in pH-dependent processes . These differences underscore why generic substitution without consideration of these specific quantitative parameters may compromise experimental or industrial outcomes.

vs. Methanesulfonic / simple sulfonic acids
Bifunctional structure with intramolecular hydrogen bonding shifts dissociation behavior; direct substitution may alter proton availability.
vs. Acetic acid or simple carboxylic acids
Sulfonate group lowers carboxylic acid pKa by ~0.76 units, affecting reactivity and buffering in pH-sensitive processes.
vs. Triflic acid electrolyte
Reported current density advantage in fuel cell half-cells; electrochemical performance may not transfer to other electrolyte systems.
Similar CAS or acid class does not imply interchangeable performance; quantitative parameters should be verified per application.

Sulfoacetic Acid Comparative Performance Evidence


Fuel Cell Electrolyte Performance Comparison

In a half-cell electrochemical study comparing organic acids as fuel cell electrolytes, sulfoacetic acid with H₂ supported approximately two times higher current density than trifluoromethanesulfonic acid monohydrate at elevated temperatures [1]. This head-to-head comparison under controlled electrochemical conditions demonstrates a quantifiable performance advantage for sulfoacetic acid in proton-conducting electrolyte applications.

Fuel Cell Electrolyte
Head-to-head
Approximately 2× higher current density vs. trifluoromethanesulfonic acid monohydrate in H₂ half-cell at 80–115 °C
Supports electrolyte performance comparison in proton-conducting half-cell studies
Controlled electrochemical conditions; transfer to full-cell design requires validation
Fuel Cell Electrolyte Electro-oxidation Current Density

Carboxylic Acid pKa Shift vs. Acetic Acid

Sulfoacetic acid exhibits a second dissociation constant (pKa₂) of 4.0 at 25 °C for its carboxylic acid group . In contrast, unsubstituted acetic acid has a pKa of approximately 4.76 [1]. This 0.76 pKa unit difference corresponds to the carboxylic acid group in sulfoacetic acid being approximately 5.75× more acidic than in acetic acid, a direct consequence of the electron-withdrawing sulfonate substituent.

Carboxylic pKa Shift
Cross-study
pKa₂ 4.0 (sulfoacetic) vs. 4.76 (acetic acid), ΔpKa 0.76
Impacts proton availability in pH-dependent synthetic steps and buffering
Potentiometric determination at 25 °C; class-level pKa shift due to electron-withdrawing sulfonate
Acid Dissociation Constant pKa Proton Transfer

Water Solubility vs. Structural Analogs

Sulfoacetic acid demonstrates a water solubility of 103.7 g/L at 25 °C . This high solubility is attributable to its bifunctional acidic character and strong hydration capacity. While direct head-to-head solubility data for all potential analogs is limited in the open literature, class-level inference based on sulfonate/carboxylate group contributions suggests that sulfoacetic acid occupies a solubility niche distinct from simpler sulfonic acids (e.g., methanesulfonic acid, fully miscible) and poorly soluble aromatic sulfonic acids.

Water Solubility
Data to verify
103.7 g/L at 25 °C
Defined solubility niche between fully miscible short-chain and less soluble aromatic sulfonic acids
Single-point measurement; gravimetric determination, no analog head-to-head data available
Aqueous Solubility Formulation Green Chemistry

Thorium Masking Efficiency Comparison

In a study evaluating the use of sulfoacetic acid, 3-sulfopropionic acid, and acetate as masking agents for thorium, the order of decreasing masking efficiency was determined to be: acetate > 3-sulfopropionate > sulfoacetic acid [1]. This direct comparative assessment under identical analytical conditions establishes that sulfoacetic acid is the least effective masker among these three carboxyalkanesulfonate analogs for thorium, a finding that is critical for selecting the appropriate masking agent in radiochemical separations.

Thorium Masking
Reported
Rank: acetate > 3-sulfopropionate > sulfoacetic acid (lowest efficiency)
May guide masking agent selection for thorium analytical protocols
Rank-order only; quantitative masking percentages not reported; confirm with target matrix
Masking Agent Analytical Chemistry Thorium Analysis

Sulfoacetic Acid Key Application Scenarios


High-Current-Density Fuel Cell Electrolytes

Based on the direct head-to-head evidence showing sulfoacetic acid supports approximately 2× higher current density than trifluoromethanesulfonic acid monohydrate in hydrogen electro-oxidation half-cells at 80–115 °C [1], researchers developing proton-conducting electrolytes should prioritize sulfoacetic acid over trifluoromethanesulfonic acid when maximizing power output is the primary objective. This scenario is particularly relevant for academic and industrial fuel cell laboratories evaluating alternative electrolyte materials.

Esterification and Surfactant Precursor Synthesis

The 0.76 pKa unit difference (5.75× greater acidity) of sulfoacetic acid's carboxyl group compared to unsubstituted acetic acid [1] translates to more favorable esterification kinetics and higher conversion yields in reactions with alcohols. This acid-strength advantage is directly applicable in the synthesis of alkyl sulfoacetate surfactants, where the product serves as an anionic emulsifier in personal care and industrial formulations [2].

Aqueous Formulation with Defined Solubility

With a measured water solubility of 103.7 g/L at 25 °C [1], sulfoacetic acid offers a solubility niche that differs from both fully miscible short-chain sulfonic acids (e.g., methanesulfonic acid) and less soluble aromatic sulfonic acids. This intermediate solubility provides formulation scientists with a predictable, manageable concentration range for preparing stock solutions without the hygroscopic handling challenges associated with fully miscible liquid acids.

Weak Thorium Masking Analytical Methods

The comparative masking efficiency study that ranked sulfoacetic acid as the weakest masker for thorium among acetate, 3-sulfopropionate, and itself [1] paradoxically defines a unique application scenario: when a weak or minimal masking effect on thorium is desired in the presence of other metal ions, sulfoacetic acid becomes the reagent of choice. This scenario may arise in selective precipitation or extraction protocols where strong masking would interfere with the analytical signal of interest.

Application
Selection Property
Validation Focus
High-current-density fuel cell electrolyte studies
Proton-conducting performance context
Current density comparison in H₂ electro-oxidation half-cells
Esterification and surfactant precursor synthesis
Acid strength for esterification kinetics
pKa-mediated reactivity and conversion yields
Aqueous formulation with defined solubility
Solubility range and handling context
Concentration predictability and solution preparation
Selective thorium analytical protocols
Masking efficiency context
Rank-order selectivity review for actinide separations

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